![molecular formula C14H16BrN3O2 B2811992 5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide CAS No. 1436027-66-5](/img/structure/B2811992.png)
5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a bromo group at the 5th position, a carboxamide group at the 3rd position, and a ketone group at the 6th position. The carboxamide group is further substituted with a [cyano(cyclohexyl)methyl] group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. The pyridine ring, being aromatic, would contribute to the stability of the molecule. The presence of the bromo group might make the compound reactive towards nucleophilic substitution reactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could be replaced by other groups in a nucleophilic substitution reaction. The cyano group could be hydrolyzed to a carboxylic acid under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a pyridine ring might make the compound somewhat polar and capable of participating in pi-pi stacking interactions .Applications De Recherche Scientifique
Synthesis and Characterization
Compounds with similar structural features have been synthesized and thoroughly characterized, demonstrating the versatility of these chemicals in organic synthesis. For instance, the synthesis and spectroscopic characterization of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide highlight the compound's structural properties, including its crystal structure as determined by X-ray diffraction studies (Anuradha et al., 2014). This research demonstrates the compound's potential in further chemical studies and applications, including material science and drug development.
Chemical Reactions and Methodologies
Research on similar compounds has led to the development of new chemical reactions and methodologies. For example, the study on the reaction of methyl 1-bromocycloalkanecarboxylates with zinc and N-cyclohexyl-2-oxo- and 6-bromo-N-cyclohexyl-2-oxochromene-3-carboxamides offers insights into novel reaction pathways that can be applied to synthesize a wide range of chemical compounds (Kirillov et al., 2015).
Potential Biological and Pharmaceutical Applications
While the initial request excludes drug use and dosage information, it's important to note that compounds structurally related to "5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide" have been investigated for their potential biological and pharmaceutical applications. For instance, studies have synthesized and evaluated derivatives for their antimicrobial and antifungal properties, indicating the relevance of this chemical class in developing new therapeutic agents (El-Sehrawi et al., 2015).
Mécanisme D'action
Orientations Futures
The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .
Propriétés
IUPAC Name |
5-bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c15-11-6-10(8-17-14(11)20)13(19)18-12(7-16)9-4-2-1-3-5-9/h6,8-9,12H,1-5H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFBWMAEZINKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)NC(=O)C2=CNC(=O)C(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


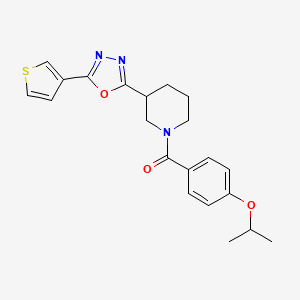
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2811913.png)
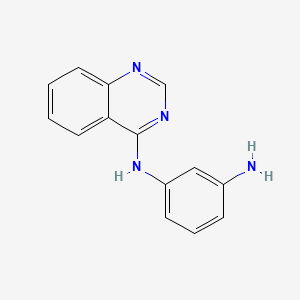
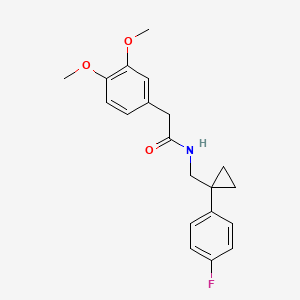
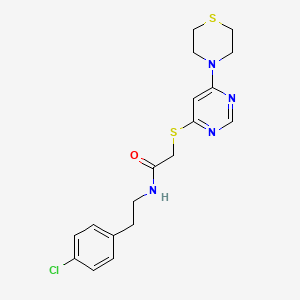

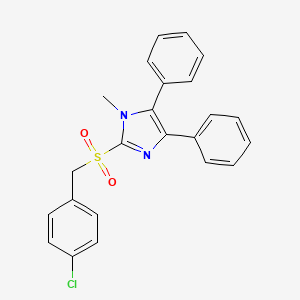
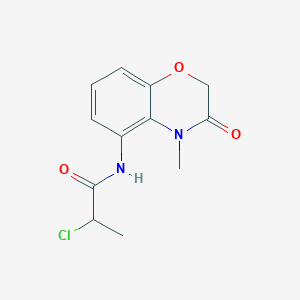
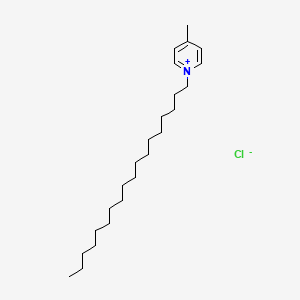
![2-fluoro-N-{3-[(2-fluoropyridin-4-yl)formamido]-2,2-dimethylpropyl}pyridine-4-carboxamide](/img/structure/B2811927.png)
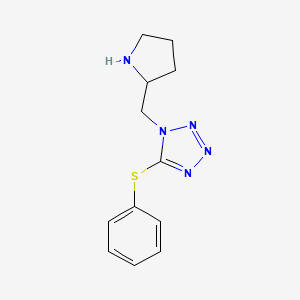
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-difluorophenyl)piperazine-1-carboxamide](/img/structure/B2811930.png)
